![molecular formula C8H9BrOS B8689252 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol](/img/structure/B8689252.png)
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol
概要
説明
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 4-position of the tetrahydrobenzothiophene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophen-4-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of human error.
化学反応の分析
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one.
Reduction: Formation of 4,5,6,7-tetrahydro-1-benzothiophen-4-ol.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
科学的研究の応用
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
- 2-Bromo-4,5,6,7-tetrahydro-1-benzothiazole
- 2-Bromo-4,5,6,7-tetrahydro-1-benzofuran
Uniqueness
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C8H9BrOS |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-ol |
InChI |
InChI=1S/C8H9BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6,10H,1-3H2 |
InChIキー |
JBKPQUBMNYCRPN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)SC(=C2)Br)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
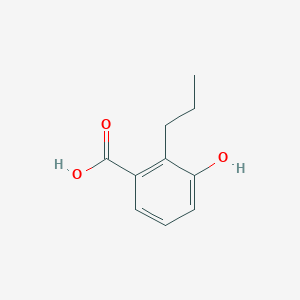
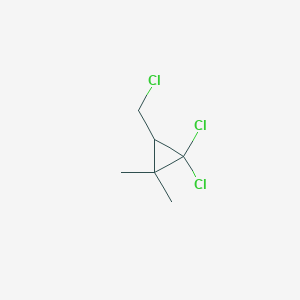
![5-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)pyridin-2-amine](/img/structure/B8689195.png)
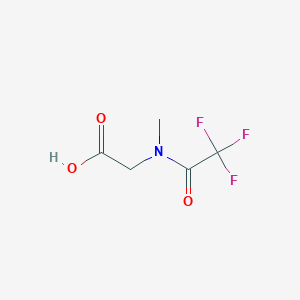

![4-Chloro-7-fluoropyrido[2,3-d]pyrimidine](/img/structure/B8689202.png)
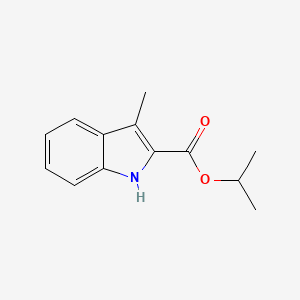

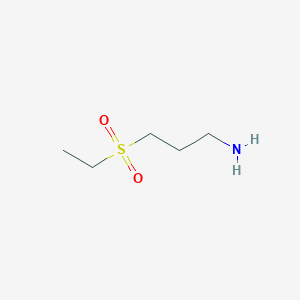

![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester](/img/structure/B8689246.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B8689260.png)

